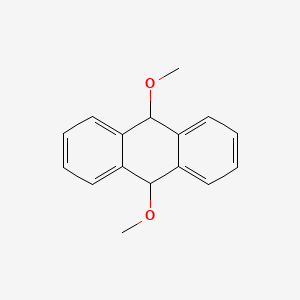
9,10-Dimethoxy-9,10-dihydroanthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Dimethoxy-9,10-dihydroanthracene is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of methoxy groups at the 9 and 10 positions of the anthracene core, which significantly alters its chemical and physical properties. Anthracene and its derivatives have been widely studied due to their applications in organic electronics, photophysics, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dimethoxy-9,10-dihydroanthracene typically involves the reduction of 9,10-anthraquinone followed by methylation. One common method includes the reduction of 9,10-anthraquinone using sodium borohydride in the presence of trifluroacetic acid, which generates the intermediate anthrone dimer. This intermediate is then methylated to produce this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale reduction and methylation reactions similar to those used in laboratory synthesis. The scalability of these reactions depends on the availability of starting materials and the efficiency of the reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
9,10-Dimethoxy-9,10-dihydroanthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form anthraquinone derivatives.
Reduction: It can be reduced to form dihydroanthracene derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen and activated carbon as a promoter in xylene.
Reduction: Sodium borohydride and trifluroacetic acid are commonly used for reduction reactions.
Substitution: Various electrophilic and nucleophilic reagents can be used for substitution reactions, depending on the desired functional group.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Functionalized anthracene derivatives with different substituents at the 9 and 10 positions.
Aplicaciones Científicas De Investigación
9,10-Dimethoxy-9,10-dihydroanthracene has several scientific research applications:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its photophysical properties.
Photophysics: Studied for its fluorescence and triplet–triplet annihilation photon upconversion properties.
Materials Science: Utilized in the synthesis of novel materials with unique optical and electronic properties.
Chemistry: Employed as a reagent in various organic synthesis reactions.
Mecanismo De Acción
The mechanism of action of 9,10-Dimethoxy-9,10-dihydroanthracene involves its ability to participate in electron transfer reactions. The methoxy groups at the 9 and 10 positions influence the electronic distribution within the molecule, making it a suitable candidate for photophysical applications. The compound can act as an electron donor or acceptor, depending on the reaction conditions, and can participate in energy transfer processes such as triplet–triplet annihilation .
Comparación Con Compuestos Similares
Similar Compounds
9,10-Dimethylanthracene: Similar in structure but with methyl groups instead of methoxy groups.
9,10-Diphenylanthracene: Contains phenyl groups at the 9 and 10 positions, used as a benchmark annihilator in triplet–triplet annihilation upconversion systems.
9,10-Dihydroanthracene: Lacks the methoxy groups and has different chemical reactivity and applications.
Uniqueness
9,10-Dimethoxy-9,10-dihydroanthracene is unique due to the presence of methoxy groups, which enhance its solubility and alter its electronic properties. These modifications make it particularly useful in photophysical applications and organic electronics, where specific electronic and optical properties are desired .
Propiedades
Fórmula molecular |
C16H16O2 |
|---|---|
Peso molecular |
240.30 g/mol |
Nombre IUPAC |
9,10-dimethoxy-9,10-dihydroanthracene |
InChI |
InChI=1S/C16H16O2/c1-17-15-11-7-3-5-9-13(11)16(18-2)14-10-6-4-8-12(14)15/h3-10,15-16H,1-2H3 |
Clave InChI |
SQILDHBJFUFYDD-UHFFFAOYSA-N |
SMILES canónico |
COC1C2=CC=CC=C2C(C3=CC=CC=C13)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


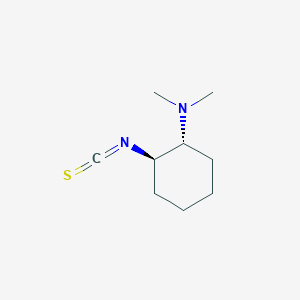

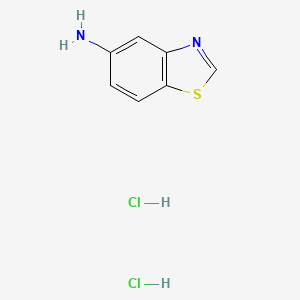
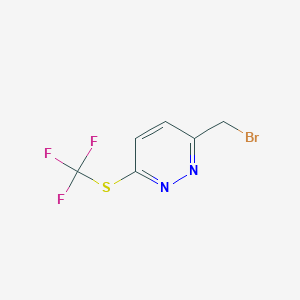
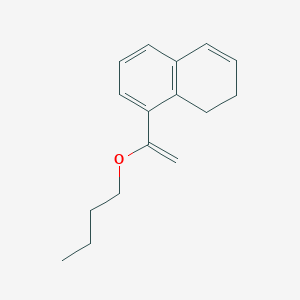

![[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11759385.png)
![1-(2,2-difluoroethyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11759394.png)
![[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11759399.png)
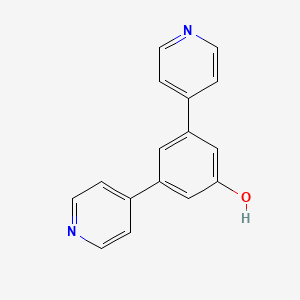
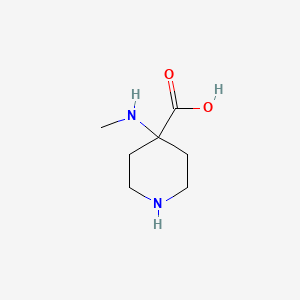
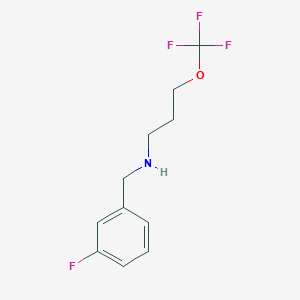
![(3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carbonitrile](/img/structure/B11759434.png)
![methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B11759436.png)
